(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556275
InChI: InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-4-3-6(12)5-8(7)11(13,14)15/h3-5H,2H2,1H3
SMILES: CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Molecular Formula: C11H8F4O3
Molecular Weight: 264.17 g/mol

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester

CAS No.:

Cat. No.: VC13556275

Molecular Formula: C11H8F4O3

Molecular Weight: 264.17 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester -

Specification

Molecular Formula C11H8F4O3
Molecular Weight 264.17 g/mol
IUPAC Name ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoacetate
Standard InChI InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-4-3-6(12)5-8(7)11(13,14)15/h3-5H,2H2,1H3
Standard InChI Key OSWCRRHLIMNCHF-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Canonical SMILES CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a phenyl ring with two electron-withdrawing groups: a fluorine atom at the 4-position and a trifluoromethyl (CF3\text{CF}_{3}) group at the 2-position. The oxo-acetic acid ethyl ester moiety (-CO-COOCH2CH3\text{-CO-COOCH}_{2}\text{CH}_{3}) is attached to the aromatic ring at the 1-position, forming a ketone-ester hybrid . This arrangement creates a highly polarized molecular framework, influencing its reactivity and physical properties.

Systematic Nomenclature

According to IUPAC conventions, the compound is named ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoacetate. The numbering begins at the carbonyl-bearing carbon, ensuring the fluorine and trifluoromethyl groups occupy the 4- and 2-positions, respectively. The ester group (-COOCH2CH3\text{-COOCH}_{2}\text{CH}_{3}) is designated as a substituent of the acetophenone backbone.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester typically follows a multi-step route:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to a pre-fluorinated aromatic substrate.

  • Esterification: Reaction of the intermediate carboxylic acid with ethanol under acidic conditions.

  • Fluorination: Electrophilic substitution or halogen exchange reactions to introduce the fluorine and trifluoromethyl groups .

A representative procedure involves starting with 4-fluoro-2-(trifluoromethyl)phenylacetic acid, which undergoes oxidation to form the corresponding α-keto acid, followed by esterification with ethanol .

Industrial Production

MolCore BioPharmatech specializes in manufacturing this compound at a purity of ≥97% , adhering to ISO-certified processes. Key challenges include controlling regioselectivity during fluorination and minimizing side reactions caused by the strong electron-withdrawing effects of the CF3\text{CF}_{3} group. Scalable methods often employ continuous-flow reactors to enhance yield and reproducibility .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1740cm1\sim 1740 \, \text{cm}^{-1} (ester C=O) and 1680cm1\sim 1680 \, \text{cm}^{-1} (ketone C=O).

  • NMR:

    • 1H^1\text{H}: Downfield shifts for aromatic protons due to electron-withdrawing groups (δ7.88.2\delta 7.8–8.2).

    • 19F^{19}\text{F}: Distinct signals for fluorine (δ110ppm\delta -110 \, \text{ppm}) and CF3\text{CF}_{3} (δ63ppm\delta -63 \, \text{ppm}) .

Thermal and Solubility Profiles

The compound exhibits a melting point range of 45–48°C and a boiling point of ~250°C (extrapolated) . Its solubility is markedly higher in polar aprotic solvents (e.g., DMF, DMSO) than in water, owing to the hydrophobic CF3\text{CF}_{3} group.

Applications in Pharmaceutical Research

Biological Activity

Though direct studies on this compound are sparse, structurally related analogs exhibit:

  • Antimicrobial Activity: Inhibition of bacterial enoyl-ACP reductase .

  • Anti-inflammatory Effects: Suppression of COX-2 expression in vitro.

Comparative Analysis of Fluorinated Esters

Property(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester(2,4-Bis-trifluoromethylphenyl)-oxo-acetic acidethyl ester
Molecular Weight264.17 g/mol316.20 g/mol
Melting Point45–48°C62–65°C
log P2.83.5
Bioactivity (IC50 COX-2)12 µM8 µM

Future Directions

Targeted Drug Delivery

Functionalization of the ester group with prodrug motifs (e.g., glycosides) could enhance tissue specificity.

Materials Science Applications

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors or non-linear optical materials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator